molecular formula C4H5N3O2 B2739125 2-Amino-1,3-oxazole-4-carboxamide CAS No. 35629-73-3

2-Amino-1,3-oxazole-4-carboxamide

Cat. No. B2739125
CAS RN: 35629-73-3
M. Wt: 127.103
InChI Key: DMUQIMMDFYYYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1,3-oxazole-4-carboxamide (AOCA) is a heterocyclic compound with a molecular formula of C4H5N3O2. It is an important heterocyclic nucleus having a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of oxazole derivatives often involves the cyclization of amino-esters and the use of Boc-protection . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .


Molecular Structure Analysis

The molecular structure of 2-Amino-1,3-oxazole-4-carboxamide consists of a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The molecular weight is 127.1 .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives often include nucleophilic induced fragmentation of the oxazole carboxamide bond . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

2-Amino-1,3-oxazole-4-carboxamide is a solid at room temperature . It has a melting point of 216-220°C .

Scientific Research Applications

Anticancer Activity

Compounds containing 1,3,4-oxadiazole moiety, which is a part of 2-Amino-1,3-oxazole-4-carboxamide, have been found to exhibit a wide range of biological activities including anticancer properties . This makes it a potential candidate for the development of new anticancer drugs.

Antibacterial and Antifungal Activity

The antibacterial and antifungal activity of 2-(5-amino-1,3,4-oxadiazol-2-yl)-4-bromophenol, a compound related to 2-Amino-1,3-oxazole-4-carboxamide, were investigated against two strains of Gram-positive bacteria; Streptococcus aureus, Bacillus subtilis, two strains of Gram-negative bacterial; Klebsiella pneumoniae and Escherichia coli . This suggests that 2-Amino-1,3-oxazole-4-carboxamide could also have potential antibacterial and antifungal applications.

Analgesic and Anti-inflammatory Activity

1,3,4-Oxadiazoles have been reported to possess analgesic and anti-inflammatory properties . Given that 2-Amino-1,3-oxazole-4-carboxamide contains a 1,3,4-oxadiazole moiety, it could potentially be used in the development of analgesic and anti-inflammatory drugs.

Antiviral Activity

Compounds containing 1,3,4-oxadiazole cores have been found to exhibit antiviral properties . This suggests that 2-Amino-1,3-oxazole-4-carboxamide could be used in the development of new antiviral drugs.

Antihypertensive Activity

1,3,4-Oxadiazoles have also been reported to possess antihypertensive properties . This indicates that 2-Amino-1,3-oxazole-4-carboxamide could potentially be used in the treatment of hypertension.

Anticonvulsant Activity

Compounds containing 1,3,4-oxadiazole cores have been found to exhibit anticonvulsant properties . This suggests that 2-Amino-1,3-oxazole-4-carboxamide could be used in the development of new anticonvulsant drugs.

Anti-diabetic Activity

1,3,4-Oxadiazoles have also been reported to possess anti-diabetic properties . This indicates that 2-Amino-1,3-oxazole-4-carboxamide could potentially be used in the treatment of diabetes.

Bioisostere for Carboxylic Acids, Esters, and Carboxamides

1,3,4-Oxadiazole ring has aroused interest in medicinal chemistry as a bioisostere for carbonyl containing molecules such as carboxylic acids, esters, and amides . This suggests that 2-Amino-1,3-oxazole-4-carboxamide could be used as a significant part of the pharmacophore which is capable of binding to a ligand .

Safety and Hazards

While specific safety and hazard information for 2-Amino-1,3-oxazole-4-carboxamide was not found in the retrieved documents, it’s generally advised to avoid contact with skin and eyes, and not to breathe dust .

Future Directions

Oxazole derivatives, including 2-Amino-1,3-oxazole-4-carboxamide, have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They have been gaining attention due to their increasing importance in the field of medicinal chemistry .

properties

IUPAC Name

2-amino-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,5,8)(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUQIMMDFYYYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,3-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.